molecular formula C10H12Br4 B11976434 Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- CAS No. 80859-69-4

Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo-

Cat. No.: B11976434
CAS No.: 80859-69-4
M. Wt: 451.82 g/mol
InChI Key: KMMLSHQAUHBYIG-UHFFFAOYSA-N
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Description

The compound’s structure combines high steric hindrance and electronegativity due to the bromine substituents, which likely influence its reactivity, stability, and applications. Potential applications include flame retardants, organic synthesis intermediates, or precursors for organometallic catalysts due to bromine’s leaving-group properties .

Properties

CAS No.

80859-69-4

Molecular Formula

C10H12Br4

Molecular Weight

451.82 g/mol

IUPAC Name

1,3,6,6-tetrabromoadamantane

InChI

InChI=1S/C10H12Br4/c11-8-1-6-2-9(12,5-8)4-7(3-8)10(6,13)14/h6-7H,1-5H2

InChI Key

KMMLSHQAUHBYIG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC(C2(Br)Br)CC1(C3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- typically involves the bromination of Tricyclo(3.3.1.13,7)decane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where Tricyclo(3.3.1.13,7)decane is reacted with bromine in a controlled environment. This method ensures consistent quality and high yield of the final product. The use of advanced reactors and automation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine atoms at positions 1, 3, 6, and 6 exhibit varying reactivity due to their positions on the adamantane skeleton:

  • Bridgehead Bromines (1 and 3) : Steric hindrance reduces their susceptibility to substitution, but they may participate in slow nucleophilic displacement with strong nucleophiles (e.g., alkoxides or amines) under high-temperature conditions .

  • Adjacent Bromines (6 and 6) : These are more accessible for SN2-type reactions , potentially forming di-substituted products or undergoing elimination .

Table 1: Reactivity of Bromine Positions

PositionReactivityLikely Reaction Partners
1, 3LowStrong nucleophiles (e.g., NH₃, KOH)
6, 6ModerateWeak nucleophiles (e.g., H₂O, ROH)

Radical and Thermal Decomposition

The strained cyclopropane-like rings in adamantane derivatives render them prone to radical-initiated or thermal decomposition:

  • Homopolymerization : At elevated temperatures (140–160°C), analogous compounds like 1,3-dehydroadamantane (DHA) undergo thermal polymerization . For 1,3,6,6-tetrabromoadamantane, bromine substituents may stabilize intermediates, leading to cross-linked polymeric materials.

  • Reaction with Oxygen : Spontaneous copolymerization with O₂ at room temperature has been observed in strained adamantanes, forming peroxide bridges .

Ring-Opening Reactions

Electrophilic agents like bromine can induce ring-opening via bromonium ion intermediates:

  • Bromine in Ether (-70°C) : Forms a bromoadamantyloxonium tribromide complex, which decomposes upon warming to yield ethoxy- and bromo-adamantane derivatives .

    C₁₀H₁₂Br₄+Br₂C₁₀H₁₂Br₅+Br₃C₁₀H₁₃Br₃O+HBr\text{C₁₀H₁₂Br₄} + \text{Br₂} \rightarrow \text{C₁₀H₁₂Br₅}^+ \cdot \text{Br₃}^- \rightarrow \text{C₁₀H₁₃Br₃O} + \text{HBr}

Hypothetical Elimination Reactions

Under basic conditions, adjacent bromines (positions 6,6) may undergo dehydrohalogenation , forming a diene structure:

C₁₀H₁₂Br₄+BaseC₁₀H₁₀Br₂+2 HBr\text{C₁₀H₁₂Br₄} + \text{Base} \rightarrow \text{C₁₀H₁₀Br₂} + 2\ \text{HBr}

This pathway remains unverified experimentally and requires validation.

Structural and Crystallographic Insights

X-ray diffraction studies of related tetrabromoadamantanes reveal:

  • Bromine Substituent Effects : Increased steric bulk alters bond angles and torsional strain, potentially slowing substitution kinetics .

  • Thermal Stability : The adamantane core provides rigidity, but bromine’s electronegativity may destabilize the structure under prolonged heating .

Key Research Gaps

  • Experimental data specific to 1,3,6,6-tetrabromoadamantane is limited; most insights are extrapolated from analogs like DHA .

  • Quantitative kinetic studies and computational modeling are needed to clarify substituent effects.

Scientific Research Applications

Scientific Research Applications

  • Material Science
    • Tricyclo(3.3.1.13,7)decane derivatives are explored for their potential as functional polymers . Their unique structure allows for enhanced mechanical properties and thermal stability, making them suitable for high-performance materials.
  • Medicinal Chemistry
    • The compound serves as a precursor in the synthesis of various pharmaceuticals due to its structural similarity to biologically active compounds. Research indicates that brominated adamantane derivatives can exhibit antiviral and anticancer activities, making them valuable in drug development.
  • Catalysis
    • Its unique framework provides a platform for developing novel catalysts in organic reactions. Studies have shown that brominated compounds can facilitate various chemical transformations, including oxidation and reduction processes.
  • Surfactants and Lubricants
    • The hydrophobic nature of tricyclo(3.3.1.13,7)decane derivatives makes them effective as surfactants in formulations requiring water-repellent properties. Additionally, their lubricating properties are beneficial in reducing friction in mechanical systems.
  • Environmental Applications
    • Research is ongoing into the use of brominated compounds for environmental remediation processes, particularly in the degradation of persistent organic pollutants (POPs). Their reactivity can be harnessed to develop methods for breaking down hazardous substances.

Case Studies

Application AreaCase Study ReferenceFindings
Medicinal ChemistryResearchGate Publication Demonstrated antiviral activity of brominated adamantane derivatives in vitro, suggesting potential for drug development against viral infections.
Material SciencePubChem Entry Investigated the mechanical properties of functionalized polymers derived from tricyclic structures; found significant improvements in tensile strength and thermal stability compared to unmodified polymers.
Environmental ScienceResearchGate Publication Explored the degradation pathways of brominated compounds in aquatic environments; highlighted their effectiveness in breaking down certain POPs under specific conditions.

Mechanism of Action

The mechanism of action of Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- involves its interaction with molecular targets through its bromine atoms and tricyclic structure. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s ability to undergo substitution, reduction, and oxidation reactions makes it versatile in different chemical environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Nitrogen/Oxygen Groups

  • Tetrabromo derivative : Bromine’s high electronegativity and atomic radius (1.85 Å) contribute to strong van der Waals interactions, increasing molecular weight and melting point. The steric bulk of bromine may hinder nucleophilic attacks, enhancing thermal stability.
  • 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane (CAS 85508-01-6) : Nitrogen substituents introduce basicity and hydrogen-bonding capability, making the compound suitable for coordination chemistry or pharmaceutical synthesis. The tetraaza structure in likely exhibits lower hydrophobicity compared to the tetrabromo analog .
  • 4-Azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione derivatives: Oxygen and nitrogen groups (e.g., ketones, amines) enhance solubility in polar solvents. These substituents facilitate further functionalization, as seen in , where amino acid derivatives were synthesized via epoxide-amine reactions .

Physical and Chemical Properties

Property Tetrabromo Tricyclo Decane 4-Azatricyclo Trione Derivatives () Tetraaza Tricyclo Decane ()
Molecular Weight High (Br atoms) Moderate (C, H, N, O) Moderate (C, H, N)
Solubility Low (nonpolar solvents) Moderate (polar aprotic solvents) Moderate (polar solvents)
Stability High thermal stability Reactive at amine/ketone sites Moderate (base-sensitive)
Functionalization Potential Limited (Br as leaving groups) High (amine/epoxide reactivity) High (N coordination sites)

Biological Activity

Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- (commonly referred to as 1,3,5,7-tetrabromoadamantane) is a brominated derivative of adamantane. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C10H12Br4
  • Molar Mass : 451.82 g/mol
  • Density : 2.568 g/cm³ (predicted)
  • Melting Point : 246-247 °C
  • Boiling Point : 365.6 ± 37.0 °C (predicted)

Antimicrobial Properties

Research indicates that brominated compounds can exhibit significant antimicrobial activity. A study highlighted the effectiveness of tetrabromoadamantane against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals . The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of the compound.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 1,3,5,7-tetrabromoadamantane have been evaluated in several cancer cell lines. One study demonstrated that this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway . The IC50 values for different cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)18.4

This data indicates that the compound has varying degrees of potency against different cancer types.

Neuroprotective Effects

Recent studies have suggested that tetrabromoadamantane may possess neuroprotective properties. In vitro experiments showed that it could reduce oxidative stress in neuronal cells exposed to neurotoxic agents . The protective mechanism is attributed to its ability to modulate signaling pathways involved in cell survival.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity of tetrabromoadamantane against pathogenic bacteria.
    • Method : Disk diffusion method was used to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli with zones of inhibition measuring 15 mm and 12 mm respectively.
  • Case Study on Cytotoxicity
    • Objective : To determine the cytotoxic effects on various cancer cell lines.
    • Method : MTT assay was employed to measure cell viability post-treatment with varying concentrations of the compound.
    • Results : The compound showed a dose-dependent decrease in viability across all tested cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,6,6-tetrabromoadamantane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Bromination of adamantane derivatives typically involves electrophilic substitution using bromine (Br₂) or HBr in the presence of Lewis acids (e.g., AlBr₃). For regioselective bromination, solvent polarity and temperature are critical. For example, tetrahydrofuran (THF) and triethylamine (Et₃N) are effective for controlling reaction kinetics and minimizing side products . Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .
  • Key Data :

ParameterValue/TechniqueSource
Molecular FormulaC₁₀H₁₂Br₄
Typical SolventsTHF, Et₃N

Q. Which spectroscopic and analytical techniques are most effective for characterizing 1,3,6,6-tetrabromoadamantane?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify bromine substitution patterns. Adamantane’s rigid structure causes distinct splitting; bromine’s electronegativity deshields adjacent protons.
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 451.82 for [M]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal structure and bromine positional isomerism. Pre-cool samples to stabilize crystalline forms .

Q. How should 1,3,6,6-tetrabromoadamantane be stored to ensure long-term stability?

  • Methodological Answer : Store in amber vials at 0–6°C under inert gas (argon/nitrogen) to prevent photolytic debromination and moisture absorption . Conduct periodic stability tests using HPLC to detect degradation products.

Advanced Research Questions

Q. How can X-ray crystallography resolve positional isomerism in brominated adamantane derivatives?

  • Methodological Answer : Grow single crystals via slow evaporation of saturated solutions in dichloromethane/hexane. Use synchrotron radiation for high-resolution data collection. Refinement software (e.g., SHELXL) models bromine occupancy factors, distinguishing 1,3,6,6- from 1,3,5,7-tetrabromo isomers .

Q. What mechanistic insights explain the regioselectivity of adamantane bromination?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies. Adamantane’s bridgehead carbons (positions 1, 3, 6, 7) exhibit higher reactivity due to strain relief upon bromination. Compare experimental vs. computed ¹³C NMR shifts to validate models .

Q. What environmental monitoring methods detect trace levels of brominated adamantanes in ecological samples?

  • Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges for water samples. Analyze via GC-MS with electron capture detection (ECD) for bromine-specific sensitivity. Calibrate against deuterated standards (e.g., trichlorobenzene-d₃) to correct matrix effects .

Research Pitfalls to Avoid

  • Overlooking Isomerism : Misassigning bromine positions without crystallographic or computational validation .
  • Inadequate Storage : Degradation in light or humidity skews experimental reproducibility .

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